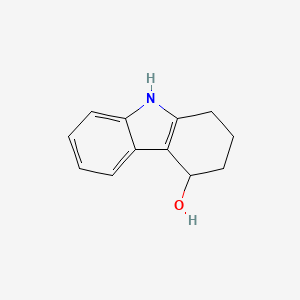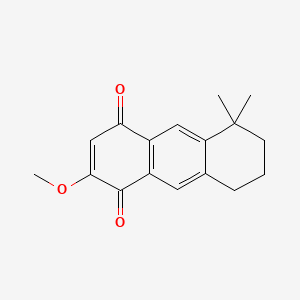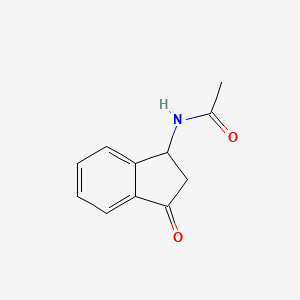
N-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetamide is a chemical compound belonging to the class of indenyl compounds It features an indenyl ring system with a ketone group at the 3-position and an acetamide group attached to the 1-position of the indenyl ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the compound 2,3-dihydro-1H-inden-1-one as the starting material.
Reaction Steps:
Conditions: The reactions are generally carried out under mild conditions, often using catalysts to facilitate the formation of the desired product.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors.
Purification: Purification steps are crucial to ensure the removal of impurities and by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce the ketone group to an alcohol.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of alcohols.
Substitution Products: Substitution reactions can produce a variety of functionalized indenyl derivatives.
Scientific Research Applications
Chemistry: N-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetamide is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. Medicine: Research is ongoing to explore its use in therapeutic applications, including its potential as an anti-inflammatory or anticancer agent. Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share structural similarities with N-(3-Oxo-2,3-dihydro-1H-inden-1-yl)acetamide.
Ketone-Containing Compounds: Other ketone-containing compounds, such as acetophenone and benzophenone, are structurally related.
Uniqueness: this compound is unique due to its specific indenyl ring system and the presence of both a ketone and an acetamide group, which contribute to its distinct chemical properties and biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(3-oxo-1,2-dihydroinden-1-yl)acetamide |
InChI |
InChI=1S/C11H11NO2/c1-7(13)12-10-6-11(14)9-5-3-2-4-8(9)10/h2-5,10H,6H2,1H3,(H,12,13) |
InChI Key |
UWLRPXYSWRKGTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-5-[methyl(phenyl)amino]phenol](/img/structure/B15349717.png)
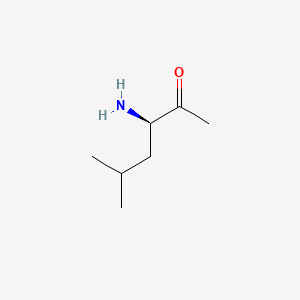
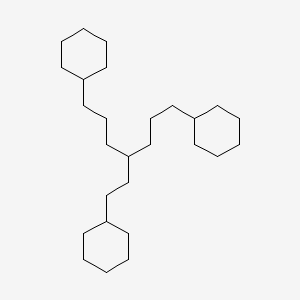
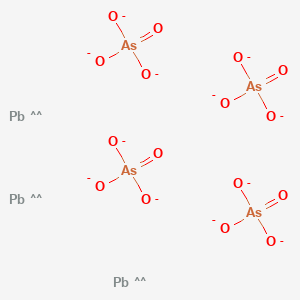
![Benzenamine, 4-[(4-aminophenyl)azo]-2-methoxy-](/img/structure/B15349773.png)
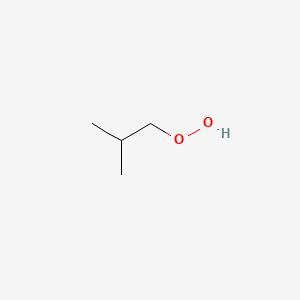
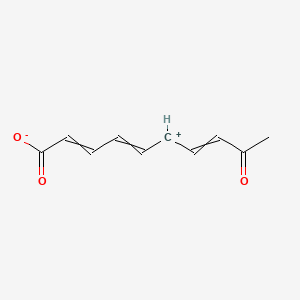

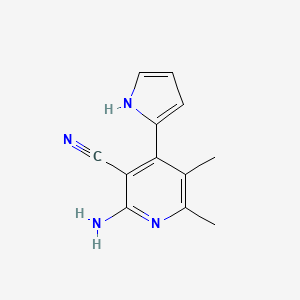
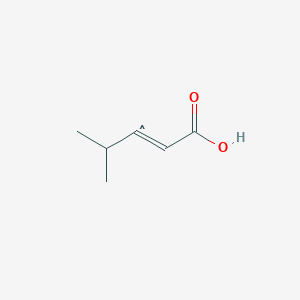
![1-Methyl-2-oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B15349797.png)

